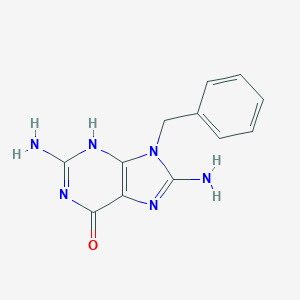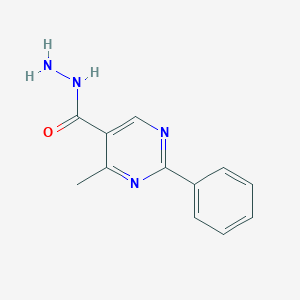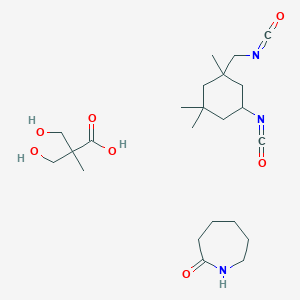![molecular formula C5H7Br B009166 Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI) CAS No. 101391-45-1](/img/structure/B9166.png)
Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[110]butane, 1-bromo-2-methyl-(9CI) is a highly strained bicyclic compound with the molecular formula C5H7Br It is characterized by its unique structure, which consists of a four-membered ring with a bromine atom and a methyl group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI) typically involves the treatment of 1,1-dibromo-2-(chloromethyl)cyclopropane with methyl lithium to form bicyclo[1.1.0]butyl bromide. This intermediate is then treated with tert-butyl lithium to yield the desired compound . Another method involves the use of photoredox catalysis to promote the single-electron oxidation of bicyclo[1.1.0]butanes, resulting in the formation of radical cations that can undergo cycloaddition reactions .
Industrial Production Methods
Industrial production methods for Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI) are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI) undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Cycloaddition Reactions: The strained nature of the bicyclic ring makes it a suitable candidate for cycloaddition reactions, particularly [2π+2σ] cycloadditions.
Common Reagents and Conditions
Common reagents used in the reactions of Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI) include methyl lithium, tert-butyl lithium, and photoredox catalysts. Reaction conditions typically involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI) depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted bicyclo[1.1.0]butane derivatives, while cycloaddition reactions can produce complex cyclic structures.
Aplicaciones Científicas De Investigación
Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI) has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of substituted four-membered rings and bicyclo[1.1.1]pentanes.
Bioconjugation: The compound is valued for its use in chemoselective bioconjugation processes.
Strain Release Chemistry: Its highly strained structure makes it a valuable tool in strain release chemistry, facilitating the synthesis of various small ring building blocks.
Mecanismo De Acción
The mechanism of action of Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI) involves the reactivity of its strained bicyclic ring. The strain in the ring system makes it highly reactive towards nucleophiles, radicals, and electrophiles. This reactivity is exploited in various chemical reactions, including cycloadditions and substitutions .
Comparación Con Compuestos Similares
Similar Compounds
Spiropentanes: These compounds share a similar strained ring structure but differ in the arrangement of their carbon atoms.
Bicyclopropanes: These compounds also feature a bicyclic structure but with different ring sizes and substituents.
Uniqueness
Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI) is unique due to its specific substitution pattern, which includes a bromine atom and a methyl group. This substitution pattern imparts distinct reactivity and properties compared to other similar compounds.
Propiedades
Número CAS |
101391-45-1 |
|---|---|
Fórmula molecular |
C5H7Br |
Peso molecular |
147.01 g/mol |
Nombre IUPAC |
1-bromo-2-methylbicyclo[1.1.0]butane |
InChI |
InChI=1S/C5H7Br/c1-3-4-2-5(3,4)6/h3-4H,2H2,1H3 |
Clave InChI |
DQCDJUYRKLRESB-UHFFFAOYSA-N |
SMILES |
CC1C2C1(C2)Br |
SMILES canónico |
CC1C2C1(C2)Br |
Sinónimos |
Bicyclo[1.1.0]butane, 1-bromo-2-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





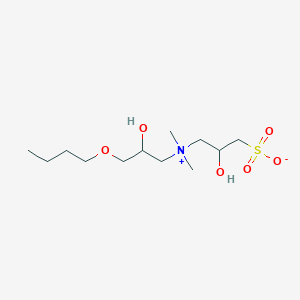
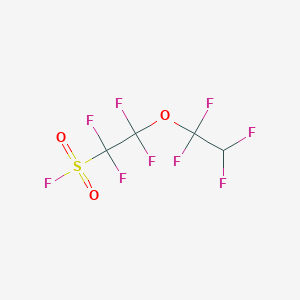
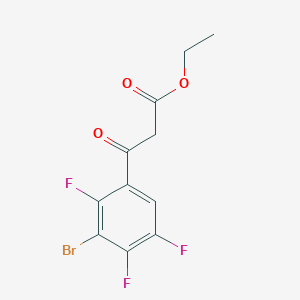
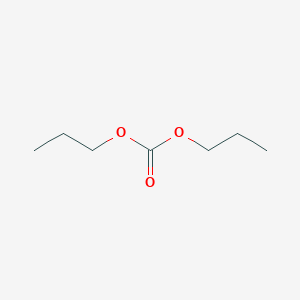
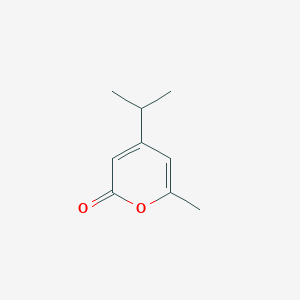
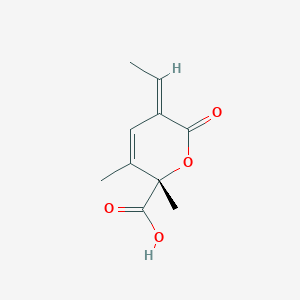
![(4E)-4-[[2-[[(E)-(4,5-dioxo-1-phenyl-2-sulfanylidenepyrrolidin-3-ylidene)-phenylmethyl]amino]ethylamino]-phenylmethylidene]-1-phenyl-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B9108.png)
